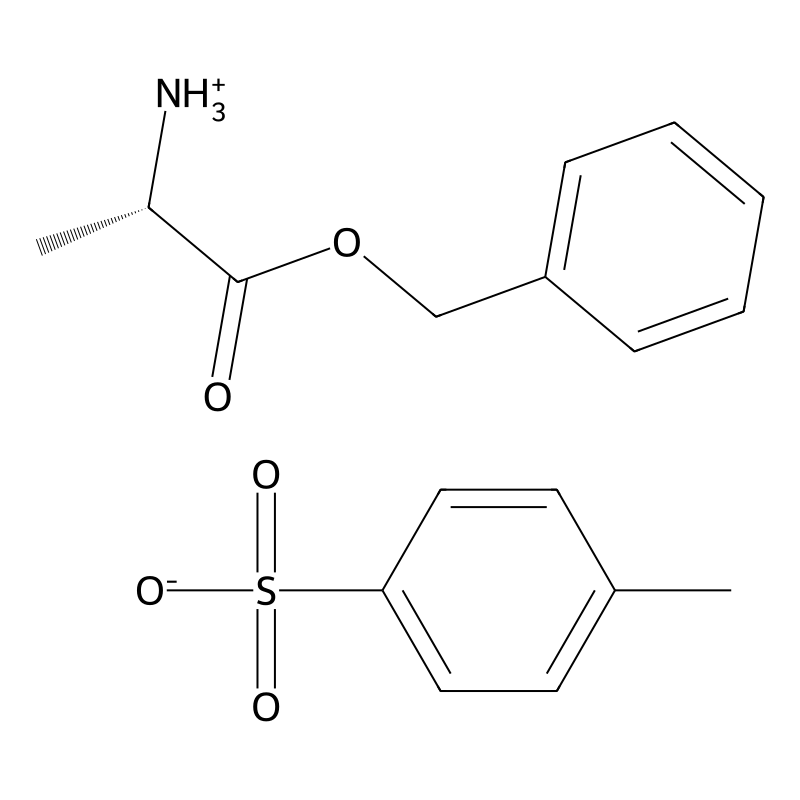

L-Alanine benzyl ester 4-toluenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

L-Alanine benzyl ester 4-toluenesulfonate is a chemical compound with the molecular formula C₁₇H₂₁NO₅S and a molecular weight of 351.42 g/mol. It is formed by the esterification of L-alanine, an amino acid, with benzyl alcohol, followed by the formation of a salt with p-toluenesulfonic acid. This compound exists as a white solid and is soluble in solvents such as dimethyl sulfoxide and methanol . L-Alanine benzyl ester 4-toluenesulfonate has garnered interest in various fields due to its unique properties and potential applications.

Currently, there is no documented information on the specific mechanism of action of L-ABTS in biological systems.

Potential Applications:

Research into LABE's potential applications is ongoing. Some areas of exploration include:

- Peptide Synthesis: LABE can be used as a protected form of L-alanine in peptide synthesis. The benzyl ester group can be selectively removed under mild conditions to reveal the free amine group for peptide bond formation [].

- Asymmetric Catalysis: The chiral center of L-alanine makes LABE a potential candidate for use in asymmetric catalysis. However, more research is needed to determine its effectiveness in this area [].

- Esterification: The reaction between L-alanine and benzyl alcohol results in the formation of L-alanine benzyl ester.

- Salt Formation: The addition of p-toluenesulfonic acid to L-alanine benzyl ester leads to the formation of L-alanine benzyl ester 4-toluenesulfonate.

These reactions illustrate the compound's synthesis pathway, emphasizing its derivation from both an amino acid and a sulfonic acid.

L-Alanine benzyl ester 4-toluenesulfonate has shown promise as a modulator of chemokine receptors, which play crucial roles in immune responses and inflammation. Its biological activity suggests potential therapeutic applications in treating inflammatory and immunoregulatory diseases . The modulation of chemokine receptors can influence cellular signaling pathways, thereby impacting various physiological processes.

The synthesis of L-Alanine benzyl ester 4-toluenesulfonate can be achieved through the following methods:

- Direct Esterification: Reacting L-alanine with benzyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to form L-alanine benzyl ester, followed by neutralization with p-toluenesulfonic acid.

- Salt Formation: After obtaining the ester, adding p-toluenesulfonic acid to form the corresponding salt.

These methods highlight the straightforward nature of synthesizing this compound through well-established organic chemistry techniques.

L-Alanine benzyl ester 4-toluenesulfonate has several applications, including:

- Pharmaceutical Development: As a chemokine receptor modulator, it may be utilized in drug formulations targeting inflammatory diseases.

- Chemical Research: Used as a reagent or intermediate in organic synthesis due to its unique structural properties.

- Biological Studies: Investigated for its effects on cell signaling pathways related to immune responses.

These applications underscore its relevance in both research and practical settings.

Studies on L-Alanine benzyl ester 4-toluenesulfonate have focused on its interactions with chemokine receptors. By modulating these receptors, it may alter immune cell migration and activity, providing insights into potential therapeutic mechanisms for various diseases . Further research is needed to elucidate its full range of interactions and effects within biological systems.

Several compounds share structural or functional similarities with L-Alanine benzyl ester 4-toluenesulfonate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| L-Alanine methyl ester | Ester | Simpler structure; lower molecular weight |

| Benzyl sulfonate | Sulfonate | Different amine; lacks amino acid component |

| N-Boc-L-alanine | Protected Amino Acid | Used for peptide synthesis; different protective group |

| L-Phenylalanine benzyl ester | Aromatic Amino Acid Ester | Contains phenyl group; different biological activity |

These comparisons highlight that while these compounds may share certain characteristics, L-Alanine benzyl ester 4-toluenesulfonate's unique combination of an amino acid structure with a sulfonate group distinguishes it from others in its class. Its specific interactions with chemokine receptors further enhance its uniqueness in biological contexts.